Thermal Behavior Divergence: D-Iditol Forms Stable Glasses Unlike Mannitol
Differential Scanning Calorimetry (DSC) studies directly comparing D-Iditol, D-sorbitol, D-mannitol, and dulcitol reveal that D-Iditol belongs to a distinct class characterized by low melting entropy and high glass stability, in contrast to mannitol and dulcitol [1]. The data show that the entropy of melting (ΔfusS) for D-Iditol and sorbitol is significantly lower than that of mannitol and dulcitol, correlating with their inability to recrystallize upon warming from the glassy state [2]. This means D-Iditol forms stable glasses, whereas mannitol glasses crystallize easily.
| Evidence Dimension | Entropy of Melting (ΔfusS) and Glass Recrystallization Behavior |
|---|---|
| Target Compound Data | Low ΔfusS; forms stable glass that does not recrystallize on warming |
| Comparator Or Baseline | Mannitol: High ΔfusS; glass easily crystallizes on warming. Sorbitol: Low ΔfusS; forms stable glass that does not recrystallize on warming. |
| Quantified Difference | Qualitative classification difference in thermal behavior class. D-Iditol and sorbitol group together with low ΔfusS, distinct from the high ΔfusS mannitol/dulcitol group. |
| Conditions | DSC analysis; vitrification and crystallization behavior under controlled heating/cooling cycles. |
Why This Matters
For applications requiring stable amorphous formulations (e.g., solid dispersions, drug delivery), D-Iditol's ability to form a stable glass that resists recrystallization is a critical differentiator from mannitol, which is prone to crystallization and loss of amorphous stability.
- [1] Claudy, P., Quinquenet, S., & Letoffe, J. M. (1993). Etude du comportement thermique des hexitols: Partie 1. Vitrification et cristallisation de Fiditol, du mannitol, du sorbitol et du dulcitol. Thermochimica Acta, 224, 97–104. View Source
- [2] Siniti, M., Carre, J., & Letoffe, J. M. (1993). Etude du comportement thermique des hexitols: Partie 1. Vitrification et cristallisation de Fiditol, du mannitol, du sorbitol et du dulcitol. Thermochimica Acta, 224, 97–104. View Source
